molecular formula C11H5BrCl2N2 B12871326 4-Bromo-5-chloro-2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile CAS No. 122453-43-4

4-Bromo-5-chloro-2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B12871326
CAS No.: 122453-43-4
M. Wt: 315.98 g/mol
InChI Key: CHLULTMNDNSTHE-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile is a complex organic compound that features a pyrrole ring substituted with bromine, chlorine, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the bromine and chlorine substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can remove certain substituents or alter the oxidation state of the compound.

    Substitution: Halogen atoms can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

4-Bromo-5-chloro-2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.

    Industry: It may be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-Bromo-5-chloro-2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The pathways involved can include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorophenol: This compound shares similar halogen substituents but differs in its core structure.

    5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another compound with bromine and chlorine substituents, used in different applications.

Uniqueness

4-Bromo-5-chloro-2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and materials.

Properties

CAS No.

122453-43-4

Molecular Formula

C11H5BrCl2N2

Molecular Weight

315.98 g/mol

IUPAC Name

4-bromo-5-chloro-2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C11H5BrCl2N2/c12-9-8(5-15)10(16-11(9)14)6-1-3-7(13)4-2-6/h1-4,16H

InChI Key

CHLULTMNDNSTHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(N2)Cl)Br)C#N)Cl

Origin of Product

United States

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